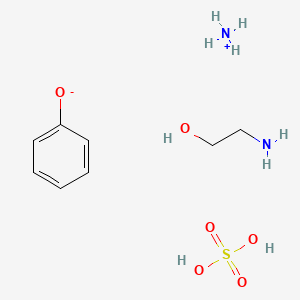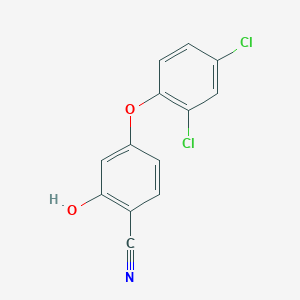
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile is an organic compound known for its applications in various scientific fields This compound is characterized by the presence of two chlorine atoms, a phenoxy group, a hydroxy group, and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-hydroxybenzonitrile. The process begins with the preparation of 2,4-dichlorophenol, which is then reacted with 2-hydroxybenzonitrile under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms, usually under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxy compounds.
科学的研究の応用
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to interact with plant growth regulators.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventual death of the plant. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a benzonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
68534-32-7 |
|---|---|
分子式 |
C13H7Cl2NO2 |
分子量 |
280.10 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-16)12(17)6-10/h1-6,17H |
InChIキー |
REYZKTYSGRBXET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


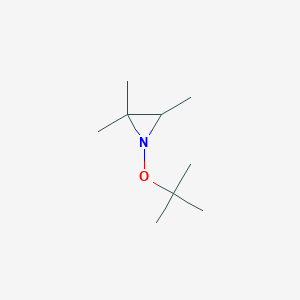
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

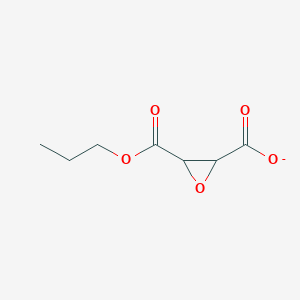

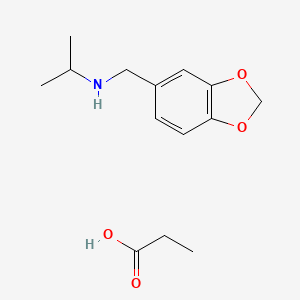
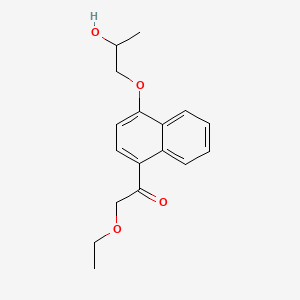
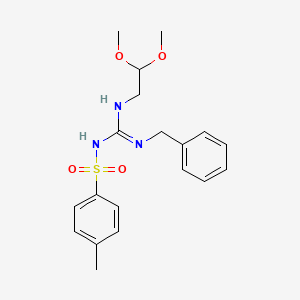
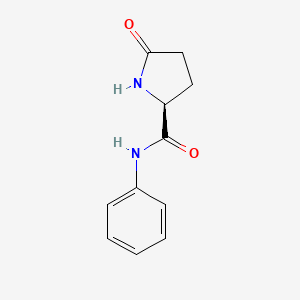
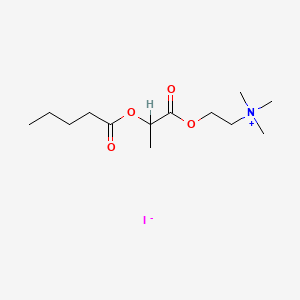

![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
